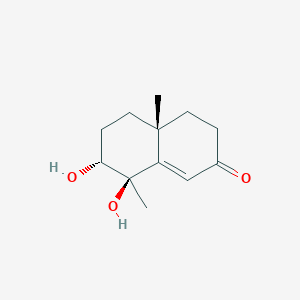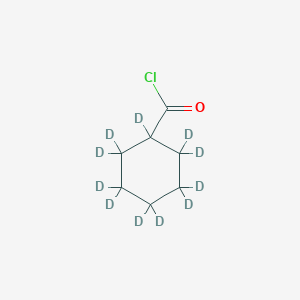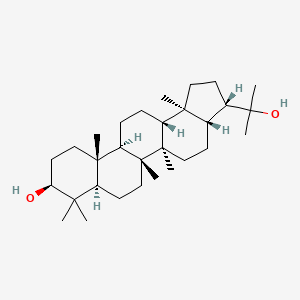
JWH-081 N-(4-hydroxypentyl) metabolite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
JWH 081 is a cannabimimetic indole related to JWH 015 and JWH 018 that shows preference for the central cannabinoid (CB1) receptor (Ki = 1.2 nM) over the peripheral cannabinoid (CB2) receptor (Ki = 12.4 nM). JWH 081 N-(4-hydroxypentyl) metabolite is an expected product of the phase I metabolism of JWH 081, based on studies on the metabolism of the related synthetic cannabinoids JWH 018 and JWH 073. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic purposes.
Scientific Research Applications
Metabolite Identification and Analysis :
- Jang et al. (2014) identified major urinary metabolites of AM-2201 and several metabolites of JWH-018, which include N-5-hydroxylated and carboxylated metabolites, suggesting their relevance in distinguishing between the abuse of different synthetic cannabinoids (Jang et al., 2014).
- Emerson et al. (2013) developed a method for detecting 'K2' metabolites in urine, including JWH-018 metabolites like 5-hydroxypentyl JWH-018, demonstrating the importance of these metabolites in forensic analysis (Emerson et al., 2013).
Pharmacodynamics and Toxicology :
- Seely et al. (2012) studied a major metabolite of JWH-018, JWH-018-N-(5-hydroxypentyl) β-D-glucuronide, finding that it binds CB1 receptors and possesses antagonistic activity, highlighting the pharmacological implications of these metabolites (Seely et al., 2012).
- Couceiro et al. (2016) investigated the toxicological impact of JWH-018 and its metabolites on human cell lines, shedding light on the potential health risks associated with these substances (Couceiro et al., 2016).
Detection and Quantitative Analysis :
- Wohlfarth et al. (2013) developed a method for qualitative detection of synthetic cannabinoids and their metabolites in urine, including JWH-018, JWH-073, JWH-081, and others (Wohlfarth et al., 2013).
- Carlier et al. (2018) measured the pharmacodynamic effects of AM-2201 in rats, determining plasma pharmacokinetics for the parent drug and its metabolites, including JWH-018 N-(5-hydroxypentyl), contributing to the understanding of the pharmacokinetics of these substances (Carlier et al., 2018).
properties
Product Name |
JWH-081 N-(4-hydroxypentyl) metabolite |
|---|---|
Molecular Formula |
C25H25NO3 |
Molecular Weight |
387.5 |
IUPAC Name |
[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxynaphthalen-1-yl)methanone |
InChI |
InChI=1S/C25H25NO3/c1-17(27)8-7-15-26-16-22(19-10-5-6-12-23(19)26)25(28)21-13-14-24(29-2)20-11-4-3-9-18(20)21/h3-6,9-14,16-17,27H,7-8,15H2,1-2H3 |
InChI Key |
BMDREMSYCUDCJJ-UHFFFAOYSA-N |
SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC)O |
Appearance |
Assay:≥98%A solution in acetonitrile |
synonyms |
(1-(4-Hydroxypentyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






